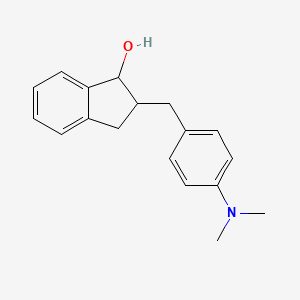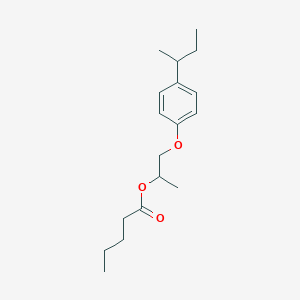
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(1-methylethyl)- is a unique organosilicon compound. It belongs to the class of silatranes, which are known for their tricyclic structure containing silicon, oxygen, and nitrogen atoms. These compounds exhibit a broad spectrum of biological activity and have been studied for various applications in chemistry, biology, and industry .
Métodos De Preparación
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(1-methylethyl)- typically involves the reaction of silatrane HSi(OCH2CH2)3N with various mercury (II) salts such as HgX2 (X = OCOMe, OCOCF3, OCOCCl3, SCN, Br). This reaction affords the corresponding 1-substituted silatranes in good yields . The reaction conditions usually involve moderate temperatures and the use of solvents like dichloromethane or toluene.
Análisis De Reacciones Químicas
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles. Common reagents and conditions used in these reactions include solvents like dichloromethane, toluene, and reaction temperatures ranging from room temperature to reflux conditions.
Aplicaciones Científicas De Investigación
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(1-methylethyl)- has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent for the synthesis of other organosilicon compounds and as a catalyst in organic reactions.
Biology: The compound exhibits biological activity and has been studied for its potential use in drug development and as a bioactive agent.
Medicine: Research has explored its potential use in medicinal chemistry for the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(1-methylethyl)- involves its interaction with molecular targets and pathways in biological systems. The compound can form stable complexes with various biomolecules, influencing their activity and function. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(1-methylethyl)- can be compared with other similar silatrane compounds such as:
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-phenyl-: This compound has a phenyl group instead of an isopropyl group, leading to different chemical and biological properties.
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-methyl-: This compound has a methyl group, which affects its reactivity and applications.
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-ethenyl-: This compound contains a vinyl group, making it useful in polymer chemistry.
The uniqueness of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(1-methylethyl)- lies in its specific structure and the presence of the isopropyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
2097-17-8 |
|---|---|
Fórmula molecular |
C9H19NO3Si |
Peso molecular |
217.34 g/mol |
Nombre IUPAC |
1-propan-2-yl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C9H19NO3Si/c1-9(2)14-11-6-3-10(4-7-12-14)5-8-13-14/h9H,3-8H2,1-2H3 |
Clave InChI |
PZMFTVFRYBHYCD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si]12OCCN(CCO1)CCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


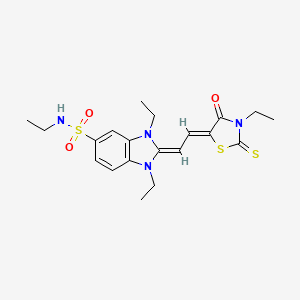
![n-[(4-Chlorophenyl)carbamoyl]prop-2-enamide](/img/structure/B14741698.png)
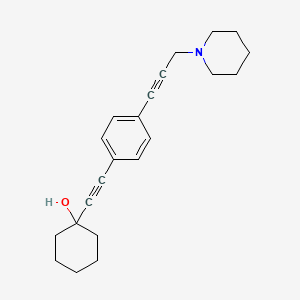
![N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B14741712.png)
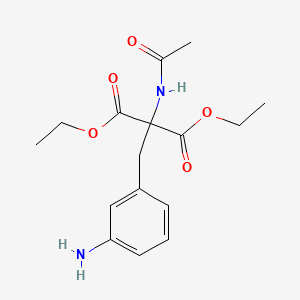
![9-[(4-Methylphenyl)methyl]anthracene](/img/structure/B14741736.png)
![4-[Ethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B14741741.png)
![5-(2-Hydroxy-1-methoxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14741747.png)

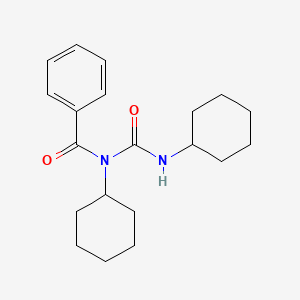
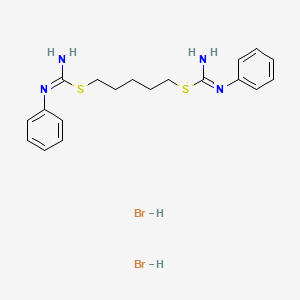
![2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14741767.png)
